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The identification of gamma-aminobutyric acid (GABA) as the principal inhibitory

neurotransmitter in the mammalian central nervous system (CNS) was not a singular event, but

rather a gradual convergence of biochemical and neurophysiological research over several

decades. This whitepaper provides a detailed historical account of this discovery, focusing on

the key experiments, methodologies, and conceptual shifts that cemented GABA's role in

neuroscience.

The Initial Discovery of GABA in the Brain (1950)
In 1950, the story of GABA began with its independent discovery by two research groups.

Eugene Roberts and Sam Frankel, at the Washington University School of Medicine, were

studying the free amino acid content of various tissues using paper chromatography.[1][2] They

observed a ninhydrin-reactive spot in brain extracts that was present in uniquely large

quantities compared to other tissues.[3] Through meticulous biochemical analysis, they

identified this compound as γ-aminobutyric acid.[4][5] Concurrently, Jorge Awapara at the M.D.

Anderson Cancer Center also reported the presence of this previously unknown amino acid in

brain extracts.[6]

Initially, the significance of this discovery was unclear, and GABA was thought to have a purely

metabolic function.[6] The initial response from the broader scientific community was muted,

with few follow-up studies in the subsequent years.[4][7]
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The method employed by Roberts and Frankel was crucial for the initial detection of GABA.

While the original papers provide a summary, the protocol can be reconstructed as follows:

Tissue Extraction: Fresh mammalian brain tissue was homogenized in 80% ethanol to

precipitate proteins and extract free amino acids and other small molecules. The mixture was

then centrifuged, and the supernatant was collected.

Chromatography: The protein-free extract was spotted onto large sheets of filter paper (e.g.,

Whatman No. 1).

Solvent Systems: The chromatograms were developed using two-dimensional

chromatography with different solvent systems to achieve separation of the amino acids.

Commonly used systems at the time included phenol-water for the first dimension and

lutidine-collidine for the second.

Visualization: After drying, the paper was sprayed with a solution of ninhydrin, a chemical

that reacts with primary amines to produce a characteristic purple color (Ruhemann's

purple).

Identification: The position of the unknown spot was compared with the positions of known

amino acid standards run under identical conditions. Roberts and Frankel noted a prominent

spot that did not correspond to any of the common protein-forming amino acids.[4] They

were able to cut out the paper strips containing the unknown compound, extract it, and run it

against reference standards in different solvent systems to confirm its identity as GABA.[8] A

confirmatory technique, the isotope derivative method, was also used by their colleague

Sidney Udenfriend.[5]

"Factor I" and the Search for an Inhibitory
Substance
While biochemists were identifying GABA, neurophysiologists were on a parallel track,

searching for the chemical basis of synaptic inhibition. In the early 1950s, Ernst Florey and his

colleagues were studying inhibitory mechanisms in crustaceans.[9] They prepared extracts

from mammalian brains and found that they contained a substance that could inhibit neuronal

activity. They named this unidentified substance "Factor I".[6][10]
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The crayfish stretch receptor organ emerged as a key biological assay system for this

research.[9][11] This preparation was exceptionally sensitive to inhibitory substances, providing

a reliable method to test the activity of various brain extracts and purified compounds.

The crayfish stretch receptor preparation was instrumental in linking GABA to a physiological

function.[9][12]

Dissection: A crayfish is dissected to expose the abdominal stretch receptor organs, which

consist of a sensory neuron whose dendrites are embedded in a specialized muscle fiber.

[13]

Recording Setup: The axon of the sensory neuron is isolated and placed on recording

electrodes to monitor action potential firing. A setup is arranged to apply a controlled

mechanical stretch to the receptor muscle, which causes the neuron to fire.

Application of Substances: Test substances (such as brain extracts or pure chemical

compounds) are applied to the bathing solution surrounding the preparation.

Measurement of Inhibition: An inhibitory substance is identified by its ability to reduce or

completely abolish the firing of action potentials induced by the mechanical stretch. The

degree of inhibition can be quantified by measuring the change in firing frequency.
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The Unification: Factor I is Identified as GABA
(1957)
The critical breakthrough came in 1957 when researchers, including Alva Bazemore, K. A. C.

Elliott, and Ernst Florey, demonstrated that the potent inhibitory activity of purified Factor I was,

in fact, due to GABA.[3][14] They applied purified GABA to the crayfish stretch receptor and

found that it mimicked the inhibitory effects of Factor I perfectly.[4][8] This finding provided the

first strong evidence that GABA had a significant physiological role in the nervous system,

specifically as an inhibitory substance.[7]

However, the acceptance of GABA as a bona fide neurotransmitter in the mammalian CNS was

not immediate. Some researchers argued that its effects were a general depressant action

rather than specific synaptic transmission.[9] One key point of contention was that the effects of

applied GABA were not blocked by strychnine, a known antagonist of postsynaptic inhibition in

the spinal cord (which was later found to be glycine-mediated inhibition).[9]

Fulfilling the Criteria for a Neurotransmitter
Over the next decade, a wealth of evidence accumulated that satisfied the rigorous criteria for

classifying a substance as a neurotransmitter. This solidified GABA's role as the primary

inhibitory transmitter in the brain.
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Criterion for

Neurotransmitter Status

Key Experimental Evidence

for GABA
Approximate Timeframe

Presence in Presynaptic

Terminal

High concentrations of GABA

and its synthesizing enzyme,

glutamic acid decarboxylase

(GAD), were found in

presynaptic nerve terminals.

Early to Mid 1960s

Synthesis in Presynaptic

Neuron

Roberts and Frankel had

already shown in 1950 that

brain tissue could synthesize

GABA from glutamic acid.[4][8]

Later studies localized GAD

within neurons.

1950, refined in 1960s

Release Upon Stimulation

Calcium-dependent release of

GABA from stimulated

inhibitory nerves was

demonstrated, notably in

crustacean preparations by

Otsuka and colleagues.[6]

Mid 1960s

Postsynaptic Action Mimicry

Application of GABA to

postsynaptic neurons (e.g., via

microiontophoresis) was

shown to mimic the inhibitory

postsynaptic potential (IPSP)

produced by stimulating

inhibitory nerves.[6] This action

was shown to be due to a

selective increase in chloride

ion conductance.[6]

Mid to Late 1960s

Mechanism for Inactivation The discovery of potent and

specific uptake mechanisms

for GABA into both neurons

and glial cells provided the

necessary mechanism for

Late 1960s
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terminating its synaptic action.

[9]

Criteria for Neurotransmitter Status

Evidence for GABA

1. Synthesis
in Neuron

GAD enzyme
localized in neurons

2. Storage
in Vesicles

GABA found in
synaptic vesicles

3. Release upon
Stimulation

Ca++ dependent
release shown

4. Postsynaptic
Action Mimicry

GABA application increases
Cl- conductance, causing IPSP

5. Inactivation
Mechanism

High-affinity uptake
transporters identified

GABA Established as a
Major CNS Neurotransmitter

Click to download full resolution via product page

The GABAergic Synapse and Beyond
By the late 1960s and early 1970s, GABA's role as a major inhibitory neurotransmitter was

firmly established.[9] Subsequent research focused on elucidating the molecular details of

GABAergic transmission, including the characterization of its receptors (GABA-A and GABA-B)

and the development of pharmacological agents that target the GABA system. These

discoveries have been foundational for developing treatments for anxiety, epilepsy, and sleep

disorders.[9]

// Nodes Presynaptic [label="Presynaptic\nTerminal", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Glutamate [label="Glutamate", fillcolor="#FBBC05",

fontcolor="#202124"]; GAD [label="GAD", shape=invhouse, fillcolor="#EA4335",
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fontcolor="#FFFFFF"]; GABA_Vesicle [label="GABA in\nVesicle", shape=circle,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Postsynaptic [label="Postsynaptic\nNeuron",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; GABA_A_Receptor [label="GABA-A Receptor\n(Ion

Channel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cl_ion [label="Cl-", shape=plaintext,

fontcolor="#202124"]; Hyperpolarization [label="Hyperpolarization\n(Inhibition)",

fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Glutamate -> GAD [label="synthesis"]; GAD -> GABA_Vesicle [label="packaging"];

Presynaptic -> GABA_A_Receptor [label="GABA Release\n(Action Potential)"];

GABA_A_Receptor -> Cl_ion [label="opens"]; Cl_ion -> Postsynaptic [label="influx"];

Postsynaptic -> Hyperpolarization [label="leads to"];

// Positioning {rank=same; Presynaptic; Postsynaptic;} GAD -> GABA_Vesicle [style=invis]; }

dot Caption: Simplified GABA-A receptor signaling pathway.

The journey from an unidentified spot on a paper chromatogram to a fundamental pillar of

modern neuroscience illustrates the power of interdisciplinary research, combining biochemical

identification with rigorous physiological testing to unravel the complexities of the brain.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1760744/
https://pubmed.ncbi.nlm.nih.gov/13398835/
https://pubmed.ncbi.nlm.nih.gov/13398835/
https://courses.cit.cornell.edu/bionb4910/CrawFly2013/CrawdadStuff2013/Rydquistetal2007MRO.pdf
https://www.funjournal.org/wp-content/uploads/2021/12/june-19-1.pdf
https://web.as.uky.edu/biology/faculty/cooper/labwww-pdfs/jove_protocol_2323.pdf
https://pubmed.ncbi.nlm.nih.gov/13378524/
https://www.benchchem.com/product/b1674602#historical-perspective-on-the-discovery-of-gaba-neurotransmission
https://www.benchchem.com/product/b1674602#historical-perspective-on-the-discovery-of-gaba-neurotransmission
https://www.benchchem.com/product/b1674602#historical-perspective-on-the-discovery-of-gaba-neurotransmission
https://www.benchchem.com/product/b1674602#historical-perspective-on-the-discovery-of-gaba-neurotransmission
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1674602?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

